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Compound of Interest

Compound Name:
1H-Benzimidazole,5-methoxy-,3-

oxide(9CI)

CAS No.: 118807-93-5

Cat. No.: B1168416

Get Quote

Strategic Overview & Retrosynthetic Analysis
The target molecule, 5-methoxy-1H-benzimidazole-3-oxide (also chemically indexed as 5-

methoxy-1-hydroxybenzimidazole due to tautomerism), represents a critical scaffold in the

development of proton pump inhibitors (PPIs) and specific antimicrobial agents. Unlike the

standard benzimidazole synthesis which yields the fully reduced heterocycle, the 3-oxide

derivative requires precise redox control to arrest the reduction at the

-oxide/hydroxylamine stage.

The Tautomeric Challenge
Researchers must recognize that benzimidazole-3-oxides exist in a tautomeric equilibrium with

1-hydroxybenzimidazoles. In solution (DMSO-

, MeOH), the 1-hydroxy form often predominates, while the

-oxide character is more pronounced in solid-state or specific metal complexes.
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Tautomer A: 3-oxide (zwitterionic)

Tautomer B: 1-hydroxy (protic)

This guide prioritizes the Reductive Cyclization of o-Nitroformanilides (Route A). This pathway

offers superior regioselectivity compared to the direct oxidation of 5-methoxybenzimidazole

(Route B), which frequently results in inseparable mixtures of 5- and 6-methoxy isomers and

over-oxidation.
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Figure 1: Synthetic workflow highlighting the critical reductive cyclization step and potential

over-reduction risks.

Experimental Protocols
Protocol A: Formylation of 4-Methoxy-2-nitroaniline
Objective: To mask the primary amine and install the C-2 carbon source required for the

benzimidazole ring.

Reagents:

4-Methoxy-2-nitroaniline (CAS: 96-96-8)

Formic Acid (98%)
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Acetic Anhydride (Optional, acts as dehydrating agent)

Step-by-Step Methodology:

Charge: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve 16.8 g

(0.10 mol) of 4-methoxy-2-nitroaniline in 50 mL of 98% Formic Acid.

Catalysis: Add 5 mL of Acetic Anhydride dropwise to facilitate the formation of the mixed

anhydride species, accelerating the

-formylation.

Reflux: Heat the mixture to reflux (approx. 100-105°C) for 2–4 hours. Monitor reaction

progress via TLC (Ethyl Acetate:Hexane 1:1). The bright orange starting material spot should

disappear.

Quench: Cool the reaction mixture to room temperature. Pour the solution slowly into 300 mL

of ice-cold water with vigorous stirring.

Isolation: The formamide derivative will precipitate as a yellow/orange solid. Filter the solid

using a Buchner funnel.

Purification: Wash the filter cake with cold water (

mL) to remove excess acid. Dry in a vacuum oven at 50°C.

Expected Yield: 85-95%[1][2]

Checkpoint: The product,

-(4-methoxy-2-nitrophenyl)formamide, should be used directly in the next step.

Protocol B: Reductive Cyclization (The "Sulfide"
Method)
Objective: To selectively reduce the nitro group to a hydroxylamine/nitroso intermediate which

spontaneously cyclizes with the formamide carbonyl to form the
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-oxide bond. Scientific Rationale: Using milder reducing agents like Sodium Sulfide (

) or Ammonium Sulfide prevents the full reduction to the amine, which would yield the deoxy-
benzimidazole.

Reagents:

-(4-methoxy-2-nitrophenyl)formamide (from Protocol A)

Sodium Sulfide nonahydrate (

)

Ethanol (95%)

Ammonium Chloride (

) - buffering agent

Step-by-Step Methodology:

Dissolution: Suspend 19.6 g (0.10 mol) of the formamide intermediate in 200 mL of Ethanol

in a 500 mL 3-neck flask. Heat to 60°C to ensure partial solubility.

Buffer Prep: Add a solution of 10 g

in 50 mL water. This buffers the pH to prevent hydrolysis of the formamide before cyclization.

Reduction: Prepare a solution of 36.0 g (0.15 mol) Sodium Sulfide nonahydrate in 60 mL

water. Add this dropwise to the reaction mixture over 30 minutes while maintaining a

temperature of 70-80°C.

Observation: The solution will darken significantly (dark red/brown) as the nitro group is

reduced.

Cyclization: Reflux the mixture for 3–5 hours.

Work-up:

Evaporate the bulk of the ethanol under reduced pressure.
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Dilute the residue with 100 mL water.

Acidify carefully with dilute HCl to pH ~5-6. Caution:

gas will evolve. Perform in a fume hood.

Crystallization: The product (5-methoxy-1H-benzimidazole-3-oxide) will precipitate as an off-

white to pale yellow solid upon cooling and pH adjustment.

Purification: Recrystallize from aqueous ethanol or methanol.

Quality Control & Characterization
Data Summary Table

Parameter Specification Notes

Appearance Pale yellow/Off-white powder
Darkens upon prolonged air

exposure

Melting Point 215 – 220°C (dec)
Decomposition is characteristic

of N-oxides

Mass Spec (ESI) 149 peak indicates over-

reduction (loss of O)

1H NMR (DMSO-d6) 8.35 (s, 1H, H-2)
The C-2 proton is diagnostic;

shifted downfield

Solubility DMSO, MeOH (Hot)
Poor solubility in non-polar

solvents

Key Diagnostic Signals:

NMR: The singlet at ~8.3-8.5 ppm corresponds to the proton at the 2-position. If this signal

splits or shifts significantly upfield (< 8.0 ppm), check for the non-oxidized benzimidazole

impurity.

IR: Look for the N-O stretch (broad, strong) typically around 950-1050
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, distinct from the carbonyl stretch of the starting formamide.

Safety & Hazards (HSE)
Hydrogen Sulfide (

): Protocol B generates

gas during the acidification step. This is highly toxic.

Control: Use a scrubber containing NaOH or bleach solution connected to the reaction

vessel vent. Strictly perform in a functioning fume hood.

Nitro Compounds: The starting material is a nitroaniline derivative. While stable, avoid

excessive heat or friction when dry.

Skin Sensitization: Benzimidazoles are known sensitizers. Double-gloving (Nitrile) is

recommended.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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